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Compound of Interest

Compound Name: 5-Aminopyridazin-3(2h)-one

Cat. No.: B026420 Get Quote

An In-Depth Technical Guide to the Synthesis of 5-Aminopyridazin-3(2H)-one from

Mucochloric Acid

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-
Aminopyridazin-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry, starting

from the readily available mucochloric acid. This document is intended for researchers,

scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Strategy Overview
The synthesis of 5-Aminopyridazin-3(2H)-one from mucochloric acid can be strategically

achieved in a three-step sequence. The core of this approach involves the initial formation of

the pyridazinone ring system, followed by the sequential introduction of the amino group and

removal of a halogen.

The proposed synthetic pathway is as follows:

Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one. This initial step involves the cyclization

of mucochloric acid with a hydrazine source to form the chlorinated pyridazinone core.

Step 2: Selective Amination to 5-Amino-4-chloropyridazin-3(2H)-one. The subsequent step

focuses on the regioselective nucleophilic substitution of one of the chlorine atoms with an

amino group.
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Step 3: Catalytic Dechlorination to 5-Aminopyridazin-3(2H)-one. The final step involves the

removal of the remaining chlorine atom to yield the target compound.
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Figure 1: Proposed synthetic pathway for 5-Aminopyridazin-3(2H)-one.

Experimental Protocols
Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one
This procedure is adapted from established methods for the synthesis of dichloropyridazones

from mucochloric acid.[1][2]

Methodology:

A solution of mucochloric acid (3.9 g) in water is prepared in a reaction vessel equipped with

a stirrer.

The solution is warmed to a temperature between 80-100°C.
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A mixture of hydrazine sulfate (3.1 g) and sodium acetate (3.0 g) is added to the heated

solution.

The reaction mixture is stirred at this temperature, and the progress of the reaction is

monitored by Thin Layer Chromatography (TLC).

Upon completion of the reaction, the mixture is cooled, leading to the precipitation of a solid.

The solid product is collected by filtration, washed with cold water, and then recrystallized

from water to yield pure 4,5-dichloro-3-pyridazone.

Parameter Value Reference

Mucochloric Acid 3.9 g [1]

Hydrazine Sulfate 3.1 g [1]

Sodium Acetate 3.0 g [1]

Reaction Temperature 80-100°C [1]

Expected Yield ~3.0 g [1]

Melting Point 199-200°C [1]

Step 2: Selective Amination to 5-Amino-4-
chloropyridazin-3(2H)-one
The regioselective amination at the 5-position is based on procedures for analogous

compounds.[3]

Methodology:

4,5-Dichloropyridazin-3(2H)-one is placed in a high-pressure autoclave.

A 20% aqueous solution of ammonia is added to the vessel.

The autoclave is sealed, and the mixture is heated to a temperature of 100-110°C with

constant stirring.
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The reaction is maintained at this temperature for a specified duration, with the progress

monitored by TLC or HPLC.

After the reaction is complete, the autoclave is cooled to room temperature.

The resulting precipitate, 5-amino-4-chloro-3(2H)-pyridazinone, is isolated by filtration.

The collected solid is washed with water and dried to obtain the pure product.

Parameter Value Reference

Starting Material
4,5-Dichloropyridazin-3(2H)-

one
[3]

Reagent 20% Aqueous Ammonia [3]

Reaction Temperature 100-110°C [3]

Reaction Time 4 hours (typical) [3]

Step 3: Catalytic Dechlorination to 5-Aminopyridazin-
3(2H)-one
The final step involves the catalytic hydrogenation to remove the remaining chlorine atom.

Methodology:

5-Amino-4-chloropyridazin-3(2H)-one is dissolved in an appropriate solvent, such as an

aqueous solution of sodium hydroxide.

A catalytic amount of 10% Palladium on Carbon (Pd/C) is added to the solution.

The reaction mixture is placed under a hydrogen atmosphere (e.g., using a balloon or a

hydrogenation apparatus) at atmospheric pressure.

The mixture is stirred vigorously at room temperature.

The reaction is monitored by TLC or HPLC to confirm the disappearance of the starting

material.
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Upon completion, the catalyst is removed by filtration through a pad of celite.

The filtrate is neutralized with a suitable acid to precipitate the product.

The final product, 5-Aminopyridazin-3(2H)-one, is collected by filtration, washed with water,

and dried.

Parameter Value Reference

Starting Material
5-Amino-4-chloropyridazin-

3(2H)-one

Catalyst 10% Pd/C

Hydrogen Source Hydrogen gas

Solvent Aqueous NaOH

Temperature Room Temperature

Data Presentation
Table 1: Summary of Reactants and Products

Step Starting Material Key Reagents Product

1 Mucochloric Acid
Hydrazine Sulfate,

Sodium Acetate

4,5-Dichloropyridazin-

3(2H)-one

2
4,5-Dichloropyridazin-

3(2H)-one
Aqueous Ammonia

5-Amino-4-

chloropyridazin-3(2H)-

one

3

5-Amino-4-

chloropyridazin-3(2H)-

one

H₂, Pd/C, NaOH
5-Aminopyridazin-

3(2H)-one

Table 2: Physicochemical Data of Key Compounds
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Compound Molecular Formula
Molecular Weight (
g/mol )

Appearance

Mucochloric Acid C₄H₂Cl₂O₃ 168.96 -

4,5-Dichloropyridazin-

3(2H)-one
C₄H₂Cl₂N₂O 164.98 Solid

5-Amino-4-

chloropyridazin-3(2H)-

one

C₄H₄ClN₃O 145.55 Solid

5-Aminopyridazin-

3(2H)-one
C₄H₅N₃O 111.10 Solid
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Figure 2: Experimental workflow for the synthesis of 5-Aminopyridazin-3(2H)-one.

Safety Considerations
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Mucochloric acid is corrosive and should be handled with appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat.

Hydrazine sulfate is toxic and a suspected carcinogen. All manipulations should be

performed in a well-ventilated fume hood.

4,5-Dichloropyridazin-3(2H)-one and its derivatives are halogenated organic compounds and

should be handled with care.

Ammonia is a corrosive and pungent gas. Work with aqueous ammonia solutions should be

conducted in a fume hood.

Catalytic hydrogenation with Palladium on Carbon and hydrogen gas should be performed

with appropriate safety precautions to mitigate the risk of fire or explosion. Ensure the

system is properly purged with an inert gas before introducing hydrogen.

This guide provides a robust framework for the synthesis of 5-Aminopyridazin-3(2H)-one.

Researchers should adapt and optimize the described protocols based on their specific

laboratory conditions and analytical capabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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